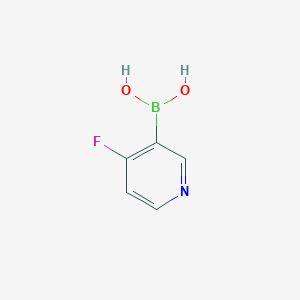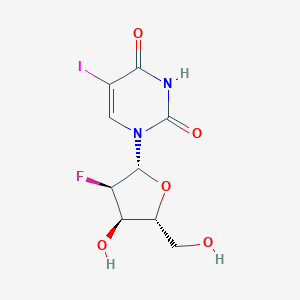
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that features a tetralin core structure substituted with a morpholinoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of tetralin derivatives with morpholine. One common method is the Darzens synthesis, which involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes. For example, the hydrogenation of naphthalene in supercritical conditions using polymer-stabilized platinum nanoparticles has been demonstrated to produce tetralin derivatives with high selectivity and conversion rates .
化学反应分析
Types of Reactions
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the tetralin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents such as halogens or nitro groups.
科学研究应用
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar tetralin core structure.
Morpholine: A cyclic amine that is part of the 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one structure.
Naphthalene: A polycyclic aromatic hydrocarbon that serves as a precursor for tetralin derivatives.
Uniqueness
This compound is unique due to the presence of both the tetralin core and the morpholinoethyl group, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
属性
CAS 编号 |
149247-13-2 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2 |
InChI 键 |
VCEUZQKLBBLPKZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
同义词 |
2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

